Calcium isononanoate

Descripción general

Descripción

Calcium isononanoate is a calcium salt of isononanoic acid, a branched-chain fatty acid. It is a white, crystalline powder that is used in various industrial applications due to its unique properties. The compound is known for its stability, low volatility, and compatibility with a wide range of materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium isononanoate can be synthesized through the reaction of isononanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the mixture to facilitate the formation of the calcium salt. The general reaction is as follows:

Isononanoic Acid+Calcium Hydroxide→Calcium Isononanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of isononanoic acid with calcium hydroxide under controlled conditions. The process may include steps such as dehydration and purification to ensure high purity and yield of the final product .

Análisis De Reacciones Químicas

Oxidation Catalysis

Calcium isononanoate serves as a catalyst in the liquid-phase oxidation of aldehydes to carboxylic acids. For instance, it accelerates the conversion of isononanal to isononanoic acid under oxygen:

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Pressure | Atmospheric |

| Reaction Time | 6 hours |

| Oxygen Flow Rate | 0.5 L/(L catalyst·h) |

Catalytic Efficiency :

-

The residue containing this compound is recyclable, maintaining catalytic activity over multiple cycles.

-

Transition metals (e.g., Mn, Co) may be co-catalysts to enhance oxidation rates ( ).

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition, releasing CO₂ and forming calcium carbonate alongside hydrocarbon byproducts:

Thermal Stability Data :

-

Onset Decomposition : 200°C (observed in gas-phase dehydration processes) ( ).

-

Byproducts : Include branched alkanes (e.g., 4-methyloctane) and ketones.

Interaction with Halogenating Agents

This compound reacts with halogenating agents (e.g., PCl₅, SOCl₂) to form isononanoyl halides, intermediates for anhydrides or esters:

Applications :

Distillation and Purification

Post-reaction mixtures containing this compound are purified via vacuum distillation:

| Parameter | Value |

|---|---|

| Pressure | 20 hPa |

| Bottom Temperature | 148–159°C |

| Top Temperature | 136–139°C |

| Purity Achieved | 98.8% (GC analysis) |

Residue Management :

Aplicaciones Científicas De Investigación

Biomedical Applications

Calcium isononanoate has been studied for its role in drug formulations and as a potential therapeutic agent.

1.1 Drug Delivery Systems

Research indicates that calcium salts can enhance the solubility and bioavailability of certain drugs. For instance, this compound has been investigated for its potential in improving the delivery of hydrophobic drugs by forming stable emulsions or micelles that facilitate absorption in biological systems .

1.2 Osteogenic Properties

Calcium compounds are well-known for their osteogenic properties. This compound may contribute to bone health by serving as a calcium source that supports bone mineralization and density. Studies have shown that calcium salts can stimulate osteoblast activity, which is crucial for bone formation .

Material Science Applications

This compound finds applications in materials science, particularly in the development of composites and coatings.

2.1 Composite Materials

In material science, this compound can be utilized as a plasticizer in polymer formulations. Its incorporation into polymer matrices enhances flexibility and durability, making it suitable for various applications including packaging materials and construction composites .

2.2 Coatings

The compound can be used in coatings to improve adhesion properties and weather resistance. Its ability to form stable complexes with other materials allows it to act as a binder in paint formulations, enhancing the longevity and performance of coatings applied to various surfaces .

Therapeutic Potential

Recent studies have explored the therapeutic potential of this compound in treating conditions related to calcium deficiency and metabolic disorders.

3.1 Role in Alcoholism Treatment

Calcium ions have been implicated in the pharmacological effects of certain drugs used to treat alcoholism, such as acamprosate. Research suggests that calcium-containing compounds may help reduce relapse rates by modulating neurotransmitter systems affected by alcohol withdrawal . this compound's role in this context could be further investigated as part of a broader strategy to enhance the efficacy of alcoholism treatments.

Case Studies

Mecanismo De Acción

The mechanism of action of calcium isononanoate involves its interaction with calcium channels and other calcium-binding proteins. It can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell proliferation .

Comparación Con Compuestos Similares

Isononyl Isononanoate: Used in cosmetics and personal care products as an emollient.

Zinc Isononanoate: Used as a corrosion inhibitor and in the production of rubber.

Magnesium Isononanoate: Utilized in the production of lubricants and plasticizers .

Uniqueness: Calcium isononanoate is unique due to its specific interaction with calcium channels and its stability under various conditions. Its applications in both industrial and biological fields highlight its versatility and importance.

Actividad Biológica

Calcium isononanoate, a calcium salt of isononanoic acid, has garnered attention in various fields, including materials science and biomedicine. Its biological activity is particularly significant in applications related to bone health, antimicrobial properties, and potential use in drug delivery systems. This article explores the biological activity of this compound through a detailed review of existing literature, case studies, and research findings.

Chemical and Physical Properties

This compound is synthesized from isononanoic acid, which is derived from 2-ethylhexanol. This compound exhibits unique properties that make it suitable for various applications. The molecule's structure allows it to interact with biological systems effectively, influencing cellular behavior and promoting specific biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈CaO₂ |

| Molecular Weight | 198.23 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

Antimicrobial Properties

This compound exhibits antimicrobial activity, which has been explored in dental applications. Research indicates that calcium ions released from calcium-based compounds can enhance the antibacterial effects against common pathogens found in endodontics. The mechanism involves the disruption of microbial cell membranes and the alteration of intracellular pH, leading to cell death .

Bone Health and Regeneration

Calcium plays a critical role in bone health, and this compound contributes to this by providing a source of bioavailable calcium that can support bone mineralization. Studies have shown that calcium-based materials can promote osteogenesis by enhancing the expression of key markers involved in bone formation, such as bone morphogenetic proteins (BMPs) and collagen .

Case Study: Osteogenic Potential

A study involving calcium-based hydrogels containing this compound demonstrated improved bone regeneration in animal models. The hydrogel facilitated the release of calcium ions at the site of injury, promoting osteoblast differentiation and mineralization. This led to significantly enhanced bone healing compared to control groups .

Drug Delivery Systems

Recent research has explored the potential of this compound as a carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents allows for controlled release mechanisms. This property is particularly advantageous in targeting specific tissues or cells within the body, enhancing the efficacy of treatments while minimizing side effects .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Ion Release : Upon dissolution, calcium ions are released, which are essential for various cellular processes including signaling pathways involved in cell proliferation and differentiation.

- pH Modulation : The compound can influence local pH levels, affecting microbial viability and promoting an environment conducive to bone regeneration.

- Biomineralization : Calcium ions facilitate biomineralization processes that are crucial for bone repair and regeneration.

Propiedades

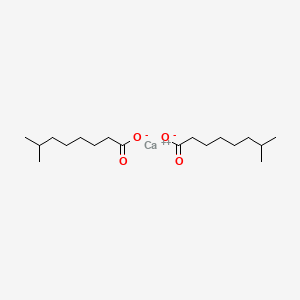

Número CAS |

53988-05-9 |

|---|---|

Fórmula molecular |

C18H34CaO4 |

Peso molecular |

354.5 g/mol |

Nombre IUPAC |

calcium;nonanoate |

InChI |

InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |

Clave InChI |

QSSGIYRIEKPVTG-UHFFFAOYSA-L |

SMILES |

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ca+2] |

SMILES canónico |

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2] |

Pictogramas |

Irritant |

Números CAS relacionados |

112-05-0 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.